molecular formula C21H26N2O2S B2609166 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide CAS No. 1797219-39-6

3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide

Cat. No.: B2609166
CAS No.: 1797219-39-6
M. Wt: 370.51
InChI Key: XYVYMWAAFDDYNH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide (CAS 1797219-39-6) is a chemical compound with the molecular formula C21H26N2O2S and a molecular weight of 370.51 g/mol . This benzamide derivative features a complex structure that incorporates a dimethylamino group, a tetrahydro-2H-pyran-4-yl (oxane) ring with a phenylsulfanyl substituent, and an amide linkage. The presence of these functional groups makes it a valuable intermediate or scaffold in medicinal chemistry and drug discovery research. Its structure suggests potential for investigation as a building block in the synthesis of more complex molecules targeting various biological pathways. Researchers can utilize this compound in the development of potential protease inhibitors, receptor modulators, or other small-molecule therapeutics, leveraging its amide and sulfur-containing motifs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

3-(dimethylamino)-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-23(2)18-8-6-7-17(15-18)20(24)22-16-21(11-13-25-14-12-21)26-19-9-4-3-5-10-19/h3-10,15H,11-14,16H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVYMWAAFDDYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(dimethylamino)benzoic acid with 4-(phenylsulfanyl)oxan-4-ylmethyl chloride under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzamide derivatives with reduced functional groups.

    Substitution: New compounds with substituted dimethylamino groups.

Scientific Research Applications

3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The phenylsulfanyl group may interact with proteins and enzymes, potentially inhibiting or modifying their activity. The oxan-4-yl moiety can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • The phenylsulfanyl group in the target compound and ABT-737 may enhance hydrophobic interactions with Bcl-2 family proteins.
  • The tetrahydropyran ring in the target compound introduces conformational rigidity, contrasting with ABT-737’s flexible butan-2-amine chain.
  • Venetoclax lacks sulfur-based substituents but achieves selectivity via a pyran-methyl group, suggesting the target compound’s tetrahydropyran could influence selectivity .

Structure-Activity Relationship (SAR) Insights

  • Phenylsulfanyl Group : In ABT-737, this group is critical for binding to Bcl-xL’s hydrophobic groove . The target compound’s phenylsulfanyl-tetrahydropyran may similarly enhance affinity but could alter pharmacokinetics due to increased steric bulk.
  • Tetrahydropyran vs.

Pharmacological and Physicochemical Properties

While explicit data for the target compound is absent, inferences can be drawn from analogs:

Property Target Compound ABT-737 Venetoclax
Molecular Weight ~400–450 (estimated) 813.5 868.4
LogP Moderate (predicted) 7.5 8.2
Solubility Likely moderate due to dimethylamino Low (lipophilic) Low (requires formulation)
Target Selectivity Unknown Bcl-2/Bcl-xL Bcl-2 (highly selective)

Critical Notes:

  • ABT-737’s broad Bcl-2 family inhibition causes dose-limiting thrombocytopenia, whereas venetoclax’s selectivity avoids this . The target compound’s selectivity profile remains speculative.
  • The tetrahydropyran’s oxygen atom may improve metabolic stability compared to ABT-737’s sulfur-containing chain.

Biological Activity

The compound 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide represents a novel class of benzamide derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

  • Dimethylamino group : Enhances solubility and may influence biological interactions.
  • Phenylsulfanyl moiety : Potentially increases lipophilicity and alters pharmacokinetic properties.
  • Oxan-4-ylmethyl group : May contribute to unique biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against specific bacterial strains.
  • Enzyme Inhibition : There is evidence of inhibitory effects on certain enzymes involved in metabolic pathways.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa8.12 ± 0.43Induction of apoptosis via caspase activation
MCF-73.18 ± 0.11Inhibition of cell proliferation through G1 phase arrest

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In another study, the compound was evaluated for its antimicrobial properties against several bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus16
Escherichia coli64

This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was also assessed. Notably, it demonstrated potent inhibition against:

EnzymeIC50 (µM)
Tyrosinase5.0
Cholinesterase10.2

These enzyme interactions may contribute to its overall biological activity and warrant further investigation into its therapeutic applications.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The activation of caspases leading to programmed cell death is a significant pathway observed in cancer cells.
  • Enzyme Interaction : Binding to active sites on enzymes like tyrosinase may inhibit their function, impacting metabolic processes.
  • Cell Cycle Arrest : Evidence suggests that the compound may interfere with cell cycle progression, particularly at the G1 phase.

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